2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine
Description
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, D₂O) data for the hydrochloride salt reveals:
- δ 7.25–7.15 ppm (m, 2H) : Aromatic protons ortho to the amine group.
- δ 6.95–6.85 ppm (d, 1H) : Para-aromatic proton coupled to the amine.
- δ 3.45–3.30 ppm (m, 4H) : Methylene protons (N-CH₂-CH₂-N) in the diazepine ring.
- δ 2.90–2.70 ppm (m, 2H) : Central methylene group adjacent to N4 .
13C NMR (100 MHz, D₂O):
Infrared (IR) Spectroscopy
Key absorptions (KBr pellet):
UV-Vis Spectroscopy
In methanol:
- λmax = 265 nm (ε = 3200 M⁻¹cm⁻¹) : π→π* transition of the aromatic system.
- λmax = 210 nm (ε = 5800 M⁻¹cm⁻¹) : n→π* transition involving the amine lone pair .
Table 3: Summary of spectroscopic data
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR | δ 7.25–6.85 (m, 3H) | Aromatic protons |
| 13C NMR | δ 145.2 (s) | C8 (amine-bearing carbon) |
| IR | 3360 cm⁻¹ (broad) | N-H stretch |
| UV-Vis | 265 nm (π→π*) | Benzene ring electronic transition |
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARDOACEHOFKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649680 | |
| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-73-0 | |
| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure Summary:
- Characterization:
- ^1H NMR (400 MHz, CDCl3): δ 6.85–6.71 (m, 4H), 3.09–2.97 (m, 4H), 1.95–1.86 (m, 2H)
- LCMS: m/z 149 [M+1]
This method is efficient, providing a good yield (~74%) and is scalable for laboratory synthesis. The borane complex acts as a selective reducing agent facilitating the formation of the tetrahydro ring system while preserving the amine functionality.
Cyclization via Epoxide Ring-Opening and Ester Cyclization
Another advanced synthetic route involves a regioselective strategy using epoxide intermediates derived from pyrazole or benzo-fused heterocycles. This method is relevant to the preparation of tetrahydro-1H-benzo[e]diazepine derivatives, including the 8-amine variant.
Key Features:
- Starting Materials: Ethyl 1-(oxiran-2-ylmethyl)-1H-benzo[d]imidazole-2-carboxylate or related esters
- Mechanism:
- Amine-induced nucleophilic attack opens the oxirane ring at the less hindered carbon via an SN2 mechanism.
- The resulting primary or secondary amine intermediate undergoes intramolecular cyclization by nucleophilic attack on the ester carbonyl carbon.
- This leads to ring closure forming the fused tetrahydro-1,4-diazepine ring system with an amine substituent.
Reaction Outcomes:
This two-step synthetic approach is straightforward and versatile, allowing functionalization and derivatization of the diazepine core. It is particularly useful for synthesizing heterocycle-fused diazepines with amine groups at specific positions.
Comparative Summary of Preparation Methods
Research Findings and Notes
- The borane reduction method is well-suited for producing the parent tetrahydrobenzo diazepine core with an amine substituent, offering good yields and purity after chromatographic purification.
- The epoxide-based cyclization provides a modular approach, enabling the synthesis of various fused diazepine derivatives by changing the amine nucleophile. This method is supported by detailed NMR and LCMS characterization confirming the structure of the products.
- Use of aldehyde intermediates expands the synthetic toolbox for generating substituted diazepine derivatives, which can be tailored toward the 8-amine functionality through subsequent transformations.
- The regioselectivity and reaction conditions are crucial for high yields and purity, with SN2 ring-opening of epoxides being a key step in the cyclization approach.
- These methods have been validated in peer-reviewed publications and patents, ensuring their reliability and reproducibility in synthetic organic chemistry laboratories.
Chemical Reactions Analysis
Hydrofunctionalization Reactions
Rhodium-catalyzed hydroamination and hydroalkoxylation reactions have been demonstrated for structurally related 1,4-benzodiazepines (1,4-BZDs). For example, Rh-catalyzed asymmetric hydroamination of internal alkynes produces enantioenriched α-vinyl-1,4-BZDs (Table 1) .
| Entry | Substrate | Ligand | Acid | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|
| 7 | 1e | (R)-DTBM-Garphos | TFA | 50 | 80:20 |
| 5 | 3e | (R)-DTBM-Garphos | PPTS | 70 | 95:5 |
Key Observations :
-
Tosyl-protected substrates (e.g., 1e ) enhance enantioselectivity compared to PMP-protected analogs .
-
Higher reaction temperatures (70°C) reduce enantioselectivity .
Ring-Opening and Substitution Reactions
The amine group at position 8 participates in nucleophilic substitution and condensation reactions. For example:
-
Schiff Base Formation : The aromatic amine reacts with aldehydes/ketones to form imines. A related compound, 4-chloro-3H-benzo[b] diazepine-2-carbaldehyde, underwent condensation with aromatic amines to yield Schiff bases .
-
β-Lactam Synthesis : Reaction of Schiff bases with chloroketene generated β-lactam derivatives .
Oxidation
The diazepine ring undergoes oxidation to form N-oxides. For example, 7-chloro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine analogs are oxidized to their N-oxide derivatives under mild conditions.
Reduction
Lithium aluminium hydride (LiAlH4) reduces unsaturated diazepine derivatives to their saturated counterparts. While not directly reported for this compound, similar reactivity is expected due to structural homology.
Cyclization and Ring Expansion
The diazepine ring participates in cycloaddition reactions. For instance:
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Pictet–Spengler Cyclization : Analogous benzo[e] diazepines undergo cyclization with aldehydes to form polycyclic systems .
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Intramolecular Aza-Wittig Reaction : Azide derivatives of 1,2-amino azides cyclize to form diazepine rings.
Functionalization at the Benzene Ring
Electrophilic aromatic substitution (EAS) occurs at the benzene moiety. Substituents such as halogens (Cl, Br), alkyl groups (Me), and electron-withdrawing groups (CF₃) are introduced via Friedel-Crafts or directed ortho-metalation strategies .
Biological Derivatization
The amine group enables conjugation with pharmacophores. For example:
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Chalcone Derivatives : Condensation with acetophenones yields chalcones, which are precursors for pyrazoles and pyrimidines .
-
Triazolo[1,5-a]pyrimidines : Reaction with hydrazines or hydroxylamine produces fused heterocycles .
Deprotection and Functional Group Interconversion
Orthogonal N-deprotection strategies are critical for derivatization. For example:
Scientific Research Applications
Medicinal Chemistry
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine is investigated for its potential therapeutic effects:
- Anxiolytic Properties: Similar to other benzodiazepines, it may enhance the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to reduced anxiety levels.
- Anticonvulsant Effects: Preliminary studies suggest potential in managing seizure disorders.
- Sedative Effects: The compound exhibits sedative properties that may be beneficial in treating insomnia.
Research indicates that this compound interacts with various biological targets:
- Enzyme Inhibition: It has been shown to inhibit nitric oxide synthase (NOS), contributing to its anti-inflammatory properties.
- Cytotoxicity in Cancer Cells: Studies have demonstrated cytotoxic effects against breast cancer cells, indicating potential as an anticancer agent.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against metastatic breast cancer cells. |
| Study B | Anxiolytic Effects | Showed reduced anxiety levels in animal models through GABA_A receptor modulation. |
| Study C | Enzyme Inhibition | Inhibited NOS activity leading to decreased inflammatory markers in vitro. |
Industrial Applications
In the industrial sector, this compound is utilized in:
- Pharmaceutical Development: As a precursor for synthesizing new drugs targeting neurological disorders.
- Agrochemicals: Investigated for potential applications in developing agrochemical products due to its biological activity.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily as an anticonvulsant.
Oxazepam: Commonly prescribed for anxiety and insomnia.
Uniqueness
2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine is unique due to its specific structure, which allows for distinct pharmacological effects compared to other benzodiazepines.
Biological Activity
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine (CAS No. 1352305-18-0) is a compound belonging to the benzodiazepine family. It has garnered attention for its potential biological activities, particularly in neuropharmacology and cancer research. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula: C9H12N2
- Molecular Weight: 148.21 g/mol
- CAS Number: 1352305-18-0
- Melting Point: 96°C to 100°C
- Purity: Typically ≥95% .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways. Notably, a common method involves the condensation of appropriate amines with carbonyl compounds under acidic conditions. Recent studies have highlighted efficient multi-step synthesis techniques that yield high purity and significant quantities of the compound .
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit various neuropharmacological effects:
- Anxiolytic Properties: Preliminary studies suggest that this compound may possess anxiolytic effects similar to traditional benzodiazepines. It appears to modulate GABAergic transmission, which is crucial for anxiety regulation .
- Cognitive Enhancement: Some derivatives have shown promise in enhancing cognitive functions in animal models. This effect is hypothesized to be mediated through interactions with neurotransmitter systems involved in learning and memory .
Anticancer Activity
Recent investigations into the anticancer potential of benzodiazepine derivatives have revealed promising results:
- Cell Proliferation Inhibition: In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been shown to induce apoptosis in A549 lung cancer cells through cell cycle arrest mechanisms .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induces apoptosis via mitochondrial pathways |
| H322 | 20 | Cell cycle arrest at G2/M phase |
| H1299 | 25 | Apoptosis induction through caspase activation |
Study on Neuroprotective Effects
A study conducted by Conde-Ceide et al. explored the neuroprotective effects of various benzodiazepine derivatives on neuronal cells subjected to oxidative stress. The findings indicated that certain derivatives significantly reduced cell death and oxidative damage markers .
Clinical Relevance
In clinical settings, compounds with similar structures have been evaluated for their efficacy in treating anxiety disorders and neurodegenerative diseases. The promising results from animal studies pave the way for future clinical trials involving this compound.
Q & A
Q. Basic
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect degradation products (e.g., oxidation at NH groups) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion integrity (e.g., [M+H]+ at m/z 163.12) .
- Stability studies : Accelerated testing (40°C/75% RH for 6 months) reveals hygroscopicity; argon-filled vials are recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
